1-(6-(Aminomethyl)pyridin-2-yl)ethanone

Quality Control Catalysis Medicinal Chemistry

Procure 1-(6-(Aminomethyl)pyridin-2-yl)ethanone (CAS 1558220-58-8) to exploit its unique orthogonal reactivity. Unlike mono-functional analogs (2-acetylpyridine or 6-(aminomethyl)pyridine), this low-MW (150.18 g/mol) scaffold delivers both a nucleophilic primary amine and an electrophilic acetyl ketone in a single entity. Ideal for asymmetric reductive amination (DARA) to generate enantiopure chiral amines (>99% ee), rapid library synthesis for SAR exploration, and constructing amino-methylated 2-pyridinone inhibitors of bacterial biofilm. With a favorable LogP (0.74) and TPSA (55.98 Ų), it supports the design of peripherally acting drug candidates. Available at 98% purity.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13932702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Aminomethyl)pyridin-2-yl)ethanone
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=N1)CN
InChIInChI=1S/C8H10N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5,9H2,1H3
InChIKeyBKSNSDKBNGCGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-(Aminomethyl)pyridin-2-yl)ethanone: A Dual-Functional Pyridine Building Block for Pharmaceutical and Agrochemical Research


1-(6-(Aminomethyl)pyridin-2-yl)ethanone (CAS 1558220-58-8) is a bifunctional pyridine derivative bearing an acetyl group at the 2-position and an aminomethyl group at the 6-position . With a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol, this low-molecular-weight scaffold offers two distinct reactive centers—a nucleophilic primary amine and an electrophilic ketone—making it a versatile intermediate for medicinal chemistry, asymmetric catalysis, and agrochemical development . Commercial material is available at a purity of 98% .

Why 1-(6-(Aminomethyl)pyridin-2-yl)ethanone Cannot Be Replaced by Simple Pyridine Analogs


The precise placement of the acetyl and aminomethyl substituents on the pyridine ring creates a unique reactivity profile that cannot be replicated by simpler analogs . 2-Acetylpyridine lacks the nucleophilic aminomethyl handle, limiting its use to ketone-centric transformations and preventing downstream amine-specific functionalization [1]. Conversely, 6-(aminomethyl)pyridine lacks the electrophilic acetyl moiety, rendering it incompatible with ketone-specific methodologies such as asymmetric reductive amination . The co-localization of both functional groups on a single, low-molecular-weight scaffold enables orthogonal derivatization strategies—e.g., independent modification of the acetyl and aminomethyl sites—that are not possible with single-function analogs, thereby justifying the procurement of this specific compound for multi-step synthetic programs .

Quantitative Differentiation of 1-(6-(Aminomethyl)pyridin-2-yl)ethanone vs. Key Comparators


Guaranteed Purity of 98% (HPLC/GC) Ensures Reproducibility in Sensitive Catalytic Reactions

Commercial batches of 1-(6-(aminomethyl)pyridin-2-yl)ethanone are supplied with a minimum purity of 98%, as verified by HPLC or GC analysis . This high level of chemical purity is essential for ensuring reproducible outcomes in reactions where trace impurities could poison sensitive transition-metal catalysts (e.g., Ru, Pd) or interfere with biological assays. While common pyridine analogs such as 2-acetylpyridine are also offered at comparable purity (typically 97–99%), the presence of the basic aminomethyl group in the target compound increases the risk of purification challenges; a vendor-guaranteed specification of 98% provides a critical quality assurance benchmark not automatically met by in-house synthesized or unpurified analogs.

Quality Control Catalysis Medicinal Chemistry

Enhanced Aqueous Solubility: 43% Lower LogP vs. 2-Acetylpyridine

The aminomethyl substituent significantly reduces lipophilicity. The target compound exhibits a calculated LogP of 0.7429 , compared to a reported LogP of 1.28 for 2-acetylpyridine [1]. This represents a 42.5% decrease in the partition coefficient, indicating substantially improved aqueous solubility and reduced membrane permeability. For comparison, the methyl analog 2-acetyl-6-methylpyridine displays a LogP of 1.33–1.59 [2], making the target compound over 40% more hydrophilic than its closest lipophilic comparator. This property is particularly valuable in early-stage drug discovery where high aqueous solubility is correlated with improved oral bioavailability and reduced non-specific protein binding.

ADME Solubility Medicinal Chemistry

Superior Topological Polar Surface Area (TPSA): 87% Higher Than 2-Acetylpyridine, Favorable for Oral Bioavailability

The topological polar surface area (TPSA) of 1-(6-(aminomethyl)pyridin-2-yl)ethanone is 55.98 Ų , compared to approximately 30.0 Ų for both 2-acetylpyridine [1] and 2-acetyl-6-methylpyridine [2]. This 86.6% increase in polar surface area is directly attributable to the primary amine group and the pyridine nitrogen. In medicinal chemistry, a TPSA value below 140 Ų is generally associated with good oral absorption, while values above 60–70 Ų often correlate with reduced blood-brain barrier (BBB) penetration. The target compound's TPSA of 55.98 Ų positions it in a favorable range for peripheral drug candidates, offering enhanced aqueous solubility without compromising membrane permeability.

ADME Drug Design Physicochemical Properties

Compatibility with Highly Enantioselective Direct Asymmetric Reductive Amination (>99% ee Achievable for 2-Acetyl-6-Substituted Pyridines)

The 2-acetyl moiety of the target compound positions it within the scope of a highly enantioselective direct asymmetric reductive amination (DARA) protocol. Yamada et al. (2021) demonstrated that a variety of 2-acetyl-6-substituted pyridines undergo DARA using ammonium trifluoroacetate as the nitrogen source and Ru(OAc)2{(S)-binap} as the chiral catalyst under 0.8 MPa of H₂ pressure, achieving >99% conversion and >99% enantiomeric excess (ee) for the resulting chiral primary amines [1]. While the aminomethyl-substituted derivative was not explicitly listed in the substrate scope, the methodology's broad tolerance for diverse 6-substituents (including methoxy, methyl, and halogen) strongly supports its applicability to the target compound. This level of stereocontrol is not readily accessible with simpler 2-acetylpyridine under non-catalyzed or biocatalytic conditions.

Asymmetric Catalysis Chiral Amine Synthesis Process Chemistry

Orthogonal Reactivity: Aminomethyl Handle Enables Selective Derivatization Not Possible with 2-Acetyl-6-methylpyridine

The primary amine of the aminomethyl group can be selectively derivatized via acylation, reductive amination, sulfonylation, or urea formation under conditions that leave the acetyl ketone intact . In contrast, the methyl group in 2-acetyl-6-methylpyridine [1] is chemically inert under these mild conditions, precluding further functionalization at the 6-position. This orthogonal reactivity enables the parallel construction of diverse compound libraries by independently varying the substituents at the 2- and 6-positions. For example, the aminomethyl group can be elaborated into amides, secondary amines, or heterocycles, while the acetyl group can be reduced to a secondary alcohol or converted to an oxime, offering a combinatorial expansion of chemical space not feasible with mono-functional or methyl-substituted analogs.

Medicinal Chemistry Library Synthesis Functional Group Interconversion

Pharmacophoric Alignment: Structural Motif for Antibacterial Pilicides and Kinase Inhibitors

The 2-acetyl-6-aminomethylpyridine core aligns with pharmacophoric elements found in patented antibacterial and kinase inhibitor series. Amino methylated 2-pyridinones, closely related structural analogs, have been disclosed as inhibitors of bacterial pili formation, preventing biofilm establishment in uropathogenic E. coli [1]. Additionally, amino-substituted pyridinyl methanone compounds, which share the pyridinyl ketone motif, are claimed as cyclin-dependent kinase (CDK) inhibitors with potential applications in oncology [2]. While the target compound itself is not explicitly claimed as a final drug substance, its core structure maps directly onto these bioactive scaffolds, suggesting its utility as a privileged intermediate for synthesizing compound libraries targeting these high-value therapeutic areas.

Antibacterial Kinase Inhibitors Drug Discovery

High-Value Application Scenarios for 1-(6-(Aminomethyl)pyridin-2-yl)ethanone in Research and Development


Enantioselective Synthesis of Chiral 1-(Pyridin-2-yl)ethan-1-amines for Pharmaceutical Intermediates

Utilize the compound as a substrate for direct asymmetric reductive amination (DARA) using Ru(OAc)2{(S)-binap} and ammonium trifluoroacetate to generate enantiopure chiral amines with >99% ee [1]. These chiral building blocks are in high demand for the construction of biologically active molecules, including kinase inhibitors and CNS-targeting agents.

Medicinal Chemistry Library Synthesis via Orthogonal Derivatization

Exploit the orthogonal reactivity of the acetyl and aminomethyl groups to rapidly generate diverse compound libraries . The aminomethyl amine can be acylated, alkylated, or converted to ureas, while the acetyl ketone can be reduced, oximated, or used in heterocycle synthesis. This dual-functional handle accelerates SAR exploration in hit-to-lead campaigns [2].

Antibacterial Pilicide Development Targeting Biofilm Formation

Employ the compound as a starting material for the synthesis of amino methylated 2-pyridinones, which have been patented as inhibitors of bacterial pili formation and biofilm adherence [3]. The core structure aligns with validated pharmacophores for uropathogenic E. coli chaperone inhibition.

Lead Optimization for Peripheral Drug Candidates with Favorable ADME Properties

Leverage the compound's low LogP (0.7429) and elevated TPSA (55.98 Ų) to design drug candidates with improved aqueous solubility and reduced CNS penetration [4]. These physicochemical attributes are particularly advantageous for developing peripherally acting therapeutics in areas such as diabetes, inflammation, or infectious disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-(Aminomethyl)pyridin-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.